molecular formula C13H11FO3S B6374905 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% CAS No. 1032825-06-1

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95%

Cat. No. B6374905
CAS RN: 1032825-06-1
M. Wt: 266.29 g/mol
InChI Key: MJTAEQXBDMMNMJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% (3F4MSPP) is an organic compound with a wide range of applications in scientific research. It is a unique fluorinated phenol which has been used in various fields such as organic synthesis, medicinal chemistry, and material science. 3F4MSPP has been studied extensively due to its interesting properties and potential applications.

Scientific Research Applications

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been used in various scientific research fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is used as a reagent for the synthesis of various compounds such as fluorinated heterocycles and fluorinated aromatic compounds. In medicinal chemistry, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is used as a building block for the synthesis of novel drugs and drug intermediates. In material science, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is used in the preparation of functionalized materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. In addition, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the activity of lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Biochemical and Physiological Effects
3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% inhibits the activity of cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. In addition, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidative effects in vivo.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. In addition, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is stable and can be stored for extended periods of time. However, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% is also limited in its use in laboratory experiments. It is a highly reactive compound and may react with other compounds in the reaction mixture, resulting in the formation of unwanted side products.

Future Directions

The potential applications of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% are vast, and there are many future directions that can be explored. For example, 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% can be used in the development of novel drugs and drug intermediates, in the preparation of functionalized materials such as polymers and nanomaterials, and in the synthesis of fluorinated heterocycles and aromatic compounds. In addition, further research into the mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% may lead to the development of new therapeutic agents. Finally, the use of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol, 95% in the synthesis of new fluorinated compounds may lead to the discovery of compounds with novel properties.

properties

IUPAC Name

3-fluoro-4-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAEQXBDMMNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684500
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032825-06-1
Record name 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-4′-(methylsulfonyl)-4-biphenylol (0.58 g, 71%) was prepared as a white solid from [4-(methylsulfonyl)phenyl]boronic acid (0.69 g, 3.38 mmol), 4-bromo-3-fluorophenol (0.6 g, 3.05 mmol), 2M Na2CO3 (18 mL) and Pd(PPh3)4 (30 mg, 0.03 mmol) in DME (18 mL) in a manner similar to Example 1, Step 1. 1H NMR (400 MHz, CDCl3): δ 7.98 (d, 2H, J=8.3 Hz), 7.69 (d, 2H, J=7.4 Hz), 7.40-7.30 (m, 1H), 6.80-6.65 (m, 2H), 5.10 (s, 1H), 3.09 (s, 3H); LRMS (ESI), m/z 267 (M+H).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

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